Methyldopa sesquihydrate
Overview
Description
Methyldopa Sesquihydrate is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylalanine) and functions as a prodrug, requiring biotransformation to an active metabolite for therapeutic effects. This compound is primarily used to manage hypertension, especially in specific patient populations such as pregnant women and patients with renal insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldopa Sesquihydrate can be synthesized through several chemical routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with alanine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the intermediate Schiff base, which is subsequently reduced to yield Methyldopa. The sesquihydrate form is obtained by crystallizing Methyldopa in the presence of water.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards. The final product is often crystallized and dried to obtain the sesquihydrate form, which is then packaged under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Methyldopa Sesquihydrate undergoes various chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Methyldopa can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives of Methyldopa.
Substitution: Halogenated or nitrated Methyldopa derivatives.
Scientific Research Applications
Methyldopa Sesquihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter pathways and its role in modulating adrenergic signals.
Medicine: Primarily used as an antihypertensive agent. It is also investigated for its potential neuroprotective effects.
Industry: Utilized in the formulation of pharmaceutical products, particularly for managing hypertension.
Mechanism of Action
Methyldopa Sesquihydrate exerts its effects by binding to alpha-2 adrenergic receptors as an agonist. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals. The compound is converted into its active metabolite, alpha-methylnorepinephrine, which is responsible for its antihypertensive effects. The primary molecular targets are the alpha-2 adrenergic receptors, and the pathways involved include the inhibition of norepinephrine release and the reduction of sympathetic nervous system activity .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another centrally acting alpha-2 adrenergic agonist used to treat hypertension.
Guanfacine: Similar to Methyldopa, it is used for hypertension and attention deficit hyperactivity disorder (ADHD).
Labetalol: A mixed alpha and beta-adrenergic antagonist used for hypertension.
Uniqueness
Methyldopa Sesquihydrate is unique in its specific use for managing hypertension in pregnant women and patients with renal insufficiency. Unlike Clonidine and Guanfacine, Methyldopa is a prodrug that requires biotransformation to its active form. Additionally, its long history of use and well-documented safety profile make it a preferred choice in certain clinical scenarios .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFCISHFRZHKHY-NGQGLHOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020863 | |
Record name | Methyldopa sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldopa sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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